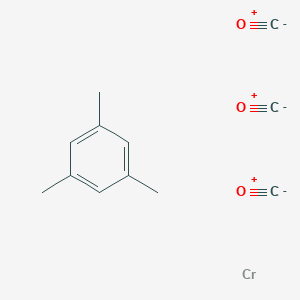

Tricarbonyl((1,2,3,4,5,6-eta)-1,3,5-trimethylbenzene)chromium

描述

Tricarbonyl((1,2,3,4,5,6-eta)-1,3,5-trimethylbenzene)chromium is a coordination compound featuring a chromium atom bonded to a tricarbonyl group and a 1,3,5-trimethylbenzene ligand. This compound is part of the organometallic chemistry domain, where metal atoms are bonded to organic ligands. It is known for its unique structural and electronic properties, making it a subject of interest in various scientific research fields.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Tricarbonyl((1,2,3,4,5,6-eta)-1,3,5-trimethylbenzene)chromium typically involves the reaction of chromium hexacarbonyl with 1,3,5-trimethylbenzene under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the substitution of carbonyl ligands with the aromatic ligand.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency.

化学反应分析

Types of Reactions

Tricarbonyl((1,2,3,4,5,6-eta)-1,3,5-trimethylbenzene)chromium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state species.

Reduction: It can be reduced to form lower oxidation state species.

Substitution: The carbonyl ligands can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Ligand substitution reactions often require the presence of nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products of these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield chromium(VI) species, while reduction could produce chromium(II) species. Substitution reactions result in the formation of new organometallic complexes with different ligands.

科学研究应用

Chromatographic Applications

One of the primary applications of Tricarbonyl((1,2,3,4,5,6-eta)-1,3,5-trimethylbenzene)chromium is in high-performance liquid chromatography (HPLC).

Separation Techniques

- Reverse Phase HPLC : The compound can be effectively separated using a Newcrom R1 HPLC column. The mobile phase typically consists of acetonitrile (MeCN), water, and phosphoric acid. For mass spectrometry (MS) compatibility, phosphoric acid can be substituted with formic acid .

- Scalability : This method is scalable and suitable for preparative separations to isolate impurities from complex mixtures. The use of smaller 3 µm particle columns enhances the speed and efficiency of the separation process.

Catalytic Applications

This compound exhibits catalytic properties that can be harnessed in various chemical reactions.

Catalysis in Organic Synthesis

- The compound serves as a catalyst in several organic transformations. Its ability to coordinate with substrates allows for the facilitation of reactions such as carbonylation and hydroformylation.

- Research indicates that chromium-based catalysts can enhance reaction rates and selectivity in synthetic pathways involving complex organic molecules.

Pharmacological Research

Emerging studies suggest potential pharmacological applications for this compound.

- Preliminary investigations into the biological activity of this compound indicate possible interactions with biological targets that may lead to therapeutic effects.

- Further research is needed to elucidate its mechanism of action and efficacy in pharmacological contexts.

Case Studies

作用机制

The mechanism of action of Tricarbonyl((1,2,3,4,5,6-eta)-1,3,5-trimethylbenzene)chromium involves the interaction of the chromium center with various substrates. The tricarbonyl and aromatic ligands influence the electronic properties of the chromium atom, facilitating its reactivity. The compound can participate in electron transfer processes, coordinate with other molecules, and undergo ligand exchange reactions.

相似化合物的比较

Similar Compounds

- Tricarbonyl((1,2,3,4,5,6-eta)-hexamethylbenzene)chromium

- Tricarbonyl((1,2,3,4,5,6-eta)-methoxybenzene)chromium

- Tricarbonyl((1,2,3,4,5,6-eta)-benzenemethanol)chromium

Uniqueness

Tricarbonyl((1,2,3,4,5,6-eta)-1,3,5-trimethylbenzene)chromium is unique due to the presence of the 1,3,5-trimethylbenzene ligand, which imparts distinct steric and electronic effects compared to other similar compounds

生物活性

Tricarbonyl((1,2,3,4,5,6-eta)-1,3,5-trimethylbenzene)chromium (CAS Number: 12129-67-8) is a chromium complex with potential applications in various fields due to its unique chemical properties. However, the biological activity of this compound is not extensively documented in the literature. This article aims to compile the available research findings regarding its biological activity, mechanisms of action, and potential applications.

- Molecular Formula : C₁₂H₁₂CrO₃

- Molecular Weight : 256.22 g/mol

- InChI Key : NIONDGZOEVKXEP-UHFFFAOYSA-N

- Canonical SMILES : CC1=CC(=CC(=C1)C)C.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cr]

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of metal carbonyl complexes. These complexes are known to interact with biological macromolecules and can exhibit various biological effects.

The mechanism by which this compound exerts its biological effects is not well-defined. However, it is hypothesized that metal carbonyl complexes can generate reactive oxygen species (ROS) or other radicals that may interact with cellular components. This interaction could lead to oxidative stress or modulation of enzymatic activities.

Study 1: Interaction with Biomolecules

A study examining the interaction of metal carbonyl complexes with proteins demonstrated that these compounds can form adducts with amino acids. This suggests potential implications for protein function and stability when exposed to such complexes.

| Study | Findings |

|---|---|

| Metal Carbonyl Complexes and Protein Interaction | Formation of adducts with amino acids indicating possible alterations in protein function. |

Study 3: Cytotoxicity Assessment

Preliminary cytotoxicity assessments have been conducted on various metal carbonyl complexes. While direct data on this compound is scarce, related studies indicate that certain chromium complexes can exhibit cytotoxic effects at higher concentrations.

| Study | Findings |

|---|---|

| Cytotoxic Effects of Chromium Complexes | Indications of cytotoxicity at elevated concentrations; further research needed for specific compounds. |

Safety and Hazards

The safety profile for this compound remains under-researched. Current literature lacks comprehensive toxicity data; thus caution is advised when handling this compound.

Future Directions

Given the limited understanding of the biological activity of this compound:

- Further Research : It is crucial to conduct more detailed studies focusing on its interaction with biological systems.

- Toxicological Studies : Comprehensive assessments are needed to evaluate its safety and potential therapeutic applications.

- Mechanistic Studies : Investigating the specific pathways through which this compound exerts its effects will enhance our understanding and potential applications.

属性

IUPAC Name |

carbon monoxide;chromium;1,3,5-trimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12.3CO.Cr/c1-7-4-8(2)6-9(3)5-7;3*1-2;/h4-6H,1-3H3;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIONDGZOEVKXEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C)C.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cr] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12CrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50153212 | |

| Record name | Tricarbonyl((1,2,3,4,5,6-eta)-1,3,5-trimethylbenzene)chromium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50153212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Mesitylenechromium tricarbonyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20801 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12129-67-8 | |

| Record name | Tricarbonyl[(1,2,3,4,5,6-η)-1,3,5-trimethylbenzene]chromium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12129-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tricarbonyl((1,2,3,4,5,6-eta)-1,3,5-trimethylbenzene)chromium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50153212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tricarbonyl[(1,2,3,4,5,6-η)-1,3,5-trimethylbenzene]chromium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.992 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。